3-(Sulfanylmethyl)benzene-1,2-diol
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Overview
Description
3-(Sulfanylmethyl)benzene-1,2-diol, also known by its chemical formula C7H8O2S, is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is notable for its sulfanylmethyl group (-CH2SH) attached to the benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sulfanylmethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives followed by reduction. For instance, starting with catechol (benzene-1,2-diol), a sulfonation reaction can introduce the sulfanylmethyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3-(Sulfanylmethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The sulfanylmethyl group can be reduced to a thiol.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces thiols.
Substitution: Produces various substituted benzene derivatives.
Scientific Research Applications
3-(Sulfanylmethyl)benzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Sulfanylmethyl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfanylmethyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the sulfanylmethyl group.
Resorcinol (benzene-1,3-diol): Has hydroxyl groups at different positions.
Hydroquinone (benzene-1,4-diol): Another isomer with hydroxyl groups at different positions.
Uniqueness
3-(Sulfanylmethyl)benzene-1,2-diol is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other catechols .
Properties
Molecular Formula |
C7H8O2S |
---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
3-(sulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H8O2S/c8-6-3-1-2-5(4-10)7(6)9/h1-3,8-10H,4H2 |
InChI Key |
PEYZFVOJKDFSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CS |
Origin of Product |
United States |
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